molecular formula C10H14ClNO2 B13577380 Methyl4-amino-2,6-dimethylbenzoatehydrochloride

Methyl4-amino-2,6-dimethylbenzoatehydrochloride

Cat. No.: B13577380
M. Wt: 215.67 g/mol
InChI Key: YXSOHYVTBXLUFA-UHFFFAOYSA-N
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Description

Methyl 4-amino-2,6-dimethylbenzoate hydrochloride is a synthetic aromatic ester featuring an amino group at the para position and methyl substituents at the 2- and 6-positions of the benzene ring. The hydrochloride salt form enhances its solubility in polar solvents, making it advantageous for pharmaceutical and chemical applications.

Properties

Molecular Formula

C10H14ClNO2

Molecular Weight

215.67 g/mol

IUPAC Name

methyl 4-amino-2,6-dimethylbenzoate;hydrochloride

InChI

InChI=1S/C10H13NO2.ClH/c1-6-4-8(11)5-7(2)9(6)10(12)13-3;/h4-5H,11H2,1-3H3;1H

InChI Key

YXSOHYVTBXLUFA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C(=O)OC)C)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of methyl 4-amino-2,6-dimethylbenzoate hydrochloride follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed:

Scientific Research Applications

Chemistry:

    Synthesis of Derivatives: Methyl 4-amino-2,6-dimethylbenzoate hydrochloride is used as an intermediate in the synthesis of various chemical derivatives, which can be further utilized in different chemical reactions and studies.

Biology:

    Biological Studies: The compound is used in biological research to study its effects on different biological systems and its potential as a biochemical tool.

Medicine:

    Pharmaceutical Research: Methyl 4-amino-2,6-dimethylbenzoate hydrochloride is investigated for its potential therapeutic properties and its role as a precursor in the synthesis of pharmaceutical compounds.

Industry:

Mechanism of Action

The mechanism of action of methyl 4-amino-2,6-dimethylbenzoate hydrochloride involves its interaction with specific molecular targets and pathways. The amino group and ester functionality allow it to participate in various biochemical reactions, potentially affecting enzyme activity, receptor binding, and cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural and synthetic features of methyl 4-amino-2,6-dimethylbenzoate hydrochloride with related compounds:

Compound Name Substituents Functional Groups Key Applications/Sources Reference
Methyl 4-amino-2,6-dimethylbenzoate HCl 4-NH₂, 2-CH₃, 6-CH₃ Ester, amine (hydrochloride) Pharmaceutical intermediates N/A
Methyl-2,4-dihydroxy-3,6-dimethylbenzoate 2-OH, 4-OH, 3-CH₃, 6-CH₃ Ester, diol Natural product (Usnea longissima)
Methyl 4-hydroxymethyl-2,6-dimethylbenzoate 4-CH₂OH, 2-CH₃, 6-CH₃ Ester, alcohol Retinal probe synthesis intermediate
4-(Dimethylamino)benzohydrazide 4-N(CH₃)₂ Hydrazide, tertiary amine Crystal structure studies
ortho-Toluidine hydrochloride 2-CH₃, 1-NH₂ (aromatic amine) Amine (hydrochloride) Industrial chemical (carcinogenic)


Key Observations :

  • Amino vs. This may enhance solubility in acidic environments.
  • Hydrochloride Salts: Both the target compound and ortho-toluidine hydrochloride benefit from improved aqueous solubility due to salt formation, though ortho-toluidine’s carcinogenicity highlights the importance of substituent positioning on safety .
  • Ester vs. Hydrazide: The ester group in the target compound offers reactivity distinct from hydrazides (e.g., 4-(dimethylamino)benzohydrazide in ), influencing applications in drug synthesis versus crystallography.

Physicochemical Properties

  • Solubility : Hydrochloride salts (target compound, ortho-toluidine HCl) exhibit higher water solubility than neutral esters or hydrazides.
  • Stability: The electron-donating amino group may increase susceptibility to oxidation compared to methyl or hydroxyl substituents.

Q & A

Q. How do researchers design stability-indicating methods for long-term storage studies?

  • Methodological Answer :
  • ICH Guidelines : Follow Q1A(R2) for accelerated stability testing (40°C/75% RH for 6 months).
  • Forced Degradation : Expose the compound to heat (80°C), light (1.2 million lux-hours), and oxidative stress (3% H2O2) to identify degradation pathways .

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